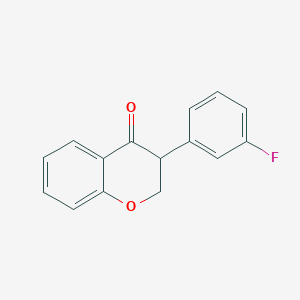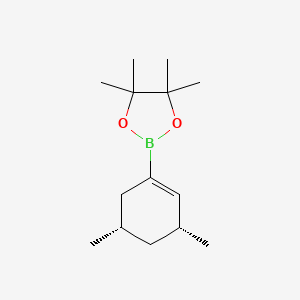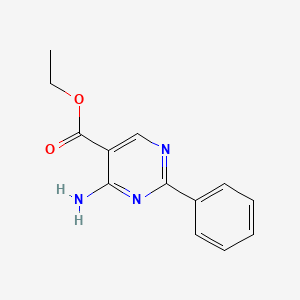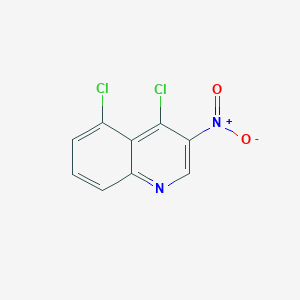
7-Bromo-4-ethyl-2,3-dihydroinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-ethyl-2,3-dihydroinden-1-one: is an organic compound with the molecular formula C11H11BrO indenones , which are characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring with a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 4-ethyl-2,3-dihydroinden-1-one: The synthesis of 7-Bromo-4-ethyl-2,3-dihydroinden-1-one typically involves the bromination of 4-ethyl-2,3-dihydroinden-1-one. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 7-Bromo-4-ethyl-2,3-dihydroinden-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or ethers.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: 7-Bromo-4-ethyl-2,3-dihydroinden-1-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Candidate: The compound’s structure suggests it may have biological activity, making it a candidate for drug discovery and development. It could be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry:
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or resins with enhanced thermal stability or mechanical strength.
Wirkmechanismus
The exact mechanism of action of 7-Bromo-4-ethyl-2,3-dihydroinden-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group could play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2,3-dihydroinden-1-one: Similar structure but lacks the ethyl group at the 4-position.
7-Bromo-2,3-dihydroinden-1-one: Similar structure but lacks the ethyl group at the 4-position.
4-Ethyl-2,3-dihydroinden-1-one: Similar structure but lacks the bromine atom at the 7-position.
Uniqueness:
7-Bromo-4-ethyl-2,3-dihydroinden-1-one: is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H11BrO |
|---|---|
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
7-bromo-4-ethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11BrO/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5H,2,4,6H2,1H3 |
InChI-Schlüssel |
AHAXUZWFVUVZRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2CCC(=O)C2=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B11872649.png)



![tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872693.png)

![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)
![1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone](/img/structure/B11872714.png)


![[1]Benzothieno[3,2-b]quinoline](/img/structure/B11872724.png)
